molecular formula C13H23N3O B097355 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide CAS No. 15580-20-8

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide

Cat. No.: B097355
CAS No.: 15580-20-8
M. Wt: 237.34 g/mol
InChI Key: XNPOFXIBHOVFFH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide (also known as 1-Cmec or CMCT) is a carbodiimide compound with cyclcohexyl and 2-(4-morpholinyl)ethyl as the two N-substituents . It has a role as a cross-linking reagent . The molecular formula is C13H23N3O, and the molecular weight is 237.34 g/mol .


Synthesis Analysis

This compound can be synthesized from cyclohexyl isothiocyanate and N-(2-aminoethyl)morpholine with a yield of 67% . Another method involves the dehydration of the corresponding urea with p-Toluenesulfonyl Chloride, Potassium Carbonate, and Benzyltriethylammonium Chloride, yielding 91% . A third method involves the reaction of cyclohexyl isocyanate, 2-(4-morpholinyl)ethyl diethylphosphoramidate, and potassium carbonate, yielding 82% .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2 . The Canonical SMILES string is C1CCC(CC1)N=C=NCCN2CCOCC2 .


Chemical Reactions Analysis

This compound is used as a cross-linking reagent . It has been used in the modification of glucoamylases from Rhizopus sp., where it was found that the modification of two carboxyl groups induced a loss in enzymatic activity .


Physical And Chemical Properties Analysis

The compound has a boiling point of 145°C at 0.2 mmHg . It is soluble in DMF, CH2Cl2, dioxane, and xylene .

Scientific Research Applications

Protein Modification

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide has been utilized in protein modification. This carbodiimide has been employed for the modification of carboxyl groups in proteins, as demonstrated in studies involving bovine serum albumin and bovine β-lactoglobulin A (Armstrong & Mckenzie, 1967).

DNA Interaction

This compound has shown binding preference to UV-induced single-stranded regions in DNA, as evidenced in experiments with mouse L cells. The studies highlight its role in influencing the sensitivity of UV-irradiated cells (Rauth & Domon, 1973).

RNA Modification

The specificity of this carbodiimide for uridine and guanosine residues in Escherichia coli suppressor tyrosine transfer RNA has been documented. This specificity aids in understanding the conformation of RNA molecules (Chang, Cashmore, & Brown, 1972).

Enzyme Interaction

Research has shown that this compound can inactivate enzymes like α-chymotrypsin by reacting with specific aminoacyl residues, impacting their catalytic activity (Banks, Blossey, & Shafer, 1969).

Nucleic Acid Analysis

It has been used in methods for distinguishing DNA fragments containing single-base mismatches by reacting with unpaired guanidylate and thymidylate residues in DNA (Novack, Casna, Fischer, & Ford, 1986).

Biochemical Research

This compound has been employed in biochemical studies, such as investigating the glucose-6-phosphatase system in rat liver microsomes (Murataliev & Vulfson, 1986).

Hemagglutination Test

It has been used in covalently coupling horse ferritin to formalin-fixed human red blood cells for a direct passive hemagglutination test (Beeson & Wissler, 1976).

Mechanism of Action

Target of Action

The primary target of 1-Cmec is the carboxyl group in certain proteins . For instance, it has been used to modify a ribonuclease from Rhizopus sp. (RNase Rh) . The carboxyl group plays a crucial role in the enzymatic activity of RNase Rh .

Mode of Action

1-Cmec interacts with its targets by modifying the carboxyl groups . This modification can induce changes in the enzymatic activity of the target protein . For example, in the presence of 1 M cytidine, RNase Rh activity was protected from the CMC modification .

Biochemical Pathways

It is known that the modification of carboxyl groups can have significant effects on the enzymatic activity of proteins . This suggests that 1-Cmec could potentially affect any biochemical pathway involving proteins with carboxyl groups.

Pharmacokinetics

It is known that the compound is soluble , which could potentially impact its bioavailability. The compound is stored at 2-8°C , suggesting that it may be sensitive to temperature changes.

Result of Action

The modification of carboxyl groups by 1-Cmec can lead to changes in the enzymatic activity of proteins . In the case of RNase Rh, the modification of at least two carboxyl groups seemed to induce a loss in enzymatic activity .

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 1-Cmec. For instance, the compound is stored at 2-8°C , suggesting that it may be sensitive to temperature changes.

Safety and Hazards

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide may cause serious eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

The compound has been used in the study of RNA secondary structures , and in the modification of glucoamylases . Its use as a cross-linking reagent suggests potential applications in biochemistry and molecular biology .

Properties

InChI

InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPOFXIBHOVFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C=NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165973
Record name 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15580-20-8
Record name 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15580-20-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163986
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Record name 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-3-(2-(4-MORPHOLINYL)ETHYL)CARBODIIMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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